N-Fmoc-3-fluoro-4-chloro-L-phenylalanine
Description
N-Fmoc-3-fluoro-4-chloro-L-phenylalanine is a fluorinated and chlorinated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound (CAS: 1629658-27-0) is widely used in solid-phase peptide synthesis (SPPS) to incorporate halogenated side chains into peptides, enhancing their stability, hydrophobicity, and bioactivity . Its molecular formula is C₂₄H₁₉ClFNO₄, with a molecular weight of approximately 439.9 g/mol. The 3-fluoro and 4-chloro substituents on the phenyl ring introduce unique electronic and steric effects, making it valuable for designing peptides with tailored physicochemical properties .
Properties
IUPAC Name |
(2S)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJHASPCQWVPF-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-Fmoc-3-fluoro-4-chloro-L-phenylalanine is extensively used in peptide synthesis as a building block for the construction of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling reactions.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based therapeutics. Its unique fluorine and chlorine substituents can be used to probe biological systems and study molecular interactions.
Medicine: this compound is employed in the design and synthesis of peptide-based drugs. Its incorporation into peptides can enhance their stability, bioavailability, and specificity.
Industry: The compound is used in the pharmaceutical and biotechnology industries for the synthesis of peptide-based products, including diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism by which N-Fmoc-3-fluoro-4-chloro-L-phenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The fluorine and chlorine substituents can influence the binding affinity and specificity of peptides to their molecular targets.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Fmoc group is removed by base-induced cleavage, allowing for peptide bond formation.
Biological Interactions: The fluorine and chlorine atoms can interact with specific receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Fmoc-protected phenylalanine derivatives are critical tools in peptide engineering. Below, we compare N-Fmoc-3-fluoro-4-chloro-L-phenylalanine with structurally related compounds.
Structural Isomers and Substitution Patterns
The position and type of halogen substituents significantly influence peptide behavior:
Physicochemical Properties
- Solubility: Di-substituted derivatives (e.g., 3-F-4-Cl, 2-F-4-Cl) exhibit lower solubility in aqueous buffers compared to mono-substituted analogs due to increased hydrophobicity .
- Stability : The Fmoc group decomposes under basic conditions, requiring storage at -20°C for long-term stability .
- Reactivity : Chloro and fluoro groups are meta-directing in electrophilic substitutions, influencing further modifications of the aromatic ring .
Biological Activity
N-Fmoc-3-fluoro-4-chloro-L-phenylalanine (N-Fmoc-3F4Cl-Phe) is a non-natural amino acid that has garnered significant attention in the fields of peptide synthesis and drug development due to its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for selective attachment during peptide synthesis, along with a 3-fluoro and 4-chloro substitution on the phenyl ring, which influences its biological activity and reactivity.
- Molecular Formula : C₁₈H₁₈ClFNO₂
- Molecular Weight : Approximately 431.87 g/mol
- Structure : The presence of halogen substituents enhances the compound's lipophilicity and potential interactions with biological targets.
Applications in Research
- Peptide Synthesis : N-Fmoc-3F4Cl-Phe is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing the creation of complex peptides with high specificity and efficiency .
- Drug Development : The fluorinated structure can enhance the pharmacological properties of peptide-based drugs, making it valuable in pharmaceutical research for developing new therapeutics .
- Bioconjugation : The Fmoc protecting group facilitates selective modifications of peptides, which is crucial for creating bioconjugates aimed at targeted drug delivery systems .
- Protein Engineering : This compound can introduce fluorinated amino acids into proteins, altering their stability and activity, thereby providing insights into protein function .
- Analytical Chemistry : It serves as a standard in various analytical techniques, aiding in the characterization and quantification of peptides in complex mixtures .
Binding Affinity and Interaction Studies
Research has shown that N-Fmoc-3F4Cl-Phe interacts with various biological targets, influencing their activity. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : Used to measure binding affinities between N-Fmoc-3F4Cl-Phe derivatives and target proteins.
- Isothermal Titration Calorimetry (ITC) : Employed to determine thermodynamic parameters of binding interactions.
Case Studies
- Anticancer Activity : A study demonstrated that peptides incorporating N-Fmoc-3F4Cl-Phe exhibited enhanced cytotoxicity against certain cancer cell lines compared to non-fluorinated analogs. The fluorine atom was suggested to play a role in increasing membrane permeability, thus enhancing drug efficacy .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that N-Fmoc-3F4Cl-Phe could act as an inhibitor for specific proteases, showcasing its potential as a lead compound in drug design targeting proteolytic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Fmoc-4-chloro-L-phenylalanine | Contains a 4-chloro substitution | Lacks the 3-fluoro group |
| N-Fmoc-3-fluoro-L-phenylalanine | Contains only the 3-fluoro substitution | No chlorine substitution |
| N-Fmoc-2,6-difluorophenylalanine | Contains two fluorine substituents | More electron-withdrawing effects |
| N-Fmoc-methyl-L-phenylalanine | Methyl group instead of halogen | Different electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
